(R)-6-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one
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Overview
Description
®-6-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one is a complex organic compound that features a pyranone ring structure. This compound is notable for its use in various synthetic applications, particularly in the field of organic chemistry. The presence of the tert-butyldimethylsilyl (TBDMS) group provides stability and protection to the molecule during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-6-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-6-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one is used in several scientific research applications:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Potential use in drug development and as a protective group in the synthesis of pharmaceuticals.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-6-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one involves its role as a protective group. The tert-butyldimethylsilyl group protects hydroxyl functionalities from unwanted reactions during synthetic processes. This protection is crucial in multi-step syntheses where selective reactions are required. The compound can be deprotected under mild acidic conditions, revealing the hydroxyl group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate: Another silyl-protected compound used in organic synthesis.
2-((tert-Butyldimethylsilyl)oxy)acetaldehyde: A silyl-protected aldehyde used in various synthetic applications.
Uniqueness
®-6-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one is unique due to its pyranone ring structure, which provides additional reactivity and versatility in synthetic applications. The combination of the silyl protection and the pyranone ring makes it a valuable intermediate in complex organic syntheses .
Properties
Molecular Formula |
C14H26O4Si |
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Molecular Weight |
286.44 g/mol |
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-methoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C14H26O4Si/c1-14(2,3)19(5,6)17-8-7-11-9-12(16-4)10-13(15)18-11/h10-11H,7-9H2,1-6H3 |
InChI Key |
DNPDQMJXMXLVNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1CC(=CC(=O)O1)OC |
Origin of Product |
United States |
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